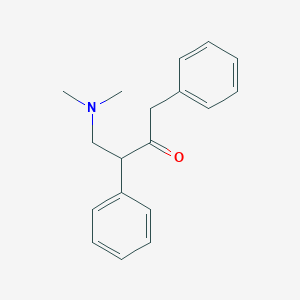![molecular formula C13H15N5O4S B14445413 2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 75575-44-9](/img/structure/B14445413.png)
2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound characterized by the presence of a thiazole ring, a nitro group, and an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitro Group: Nitration of the thiazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Azo Coupling Reaction: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, the diazonium salt of 5-nitrothiazole is coupled with 4-aminophenol.
Formation of the Final Compound: The final step involves the reaction of the azo compound with ethylene oxide to introduce the ethan-1-ol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Amino derivatives of the thiazole ring.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its azo linkage and vibrant color properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with biological molecules. The nitro group and thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The azo linkage allows for the formation of reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its combination of a nitro group, thiazole ring, and azo linkage, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75575-44-9 |
|---|---|
Formule moléculaire |
C13H15N5O4S |
Poids moléculaire |
337.36 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C13H15N5O4S/c19-7-5-17(6-8-20)11-3-1-10(2-4-11)15-16-13-14-9-12(23-13)18(21)22/h1-4,9,19-20H,5-8H2 |
Clé InChI |
KVEUBEMEKDSLEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NC=C(S2)[N+](=O)[O-])N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


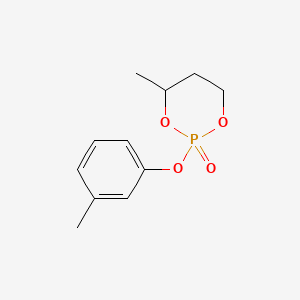
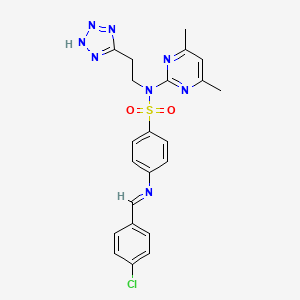
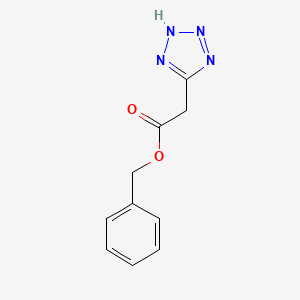

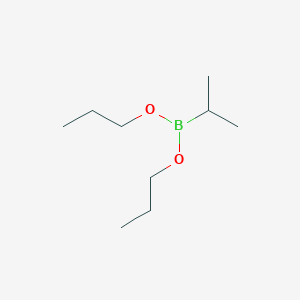

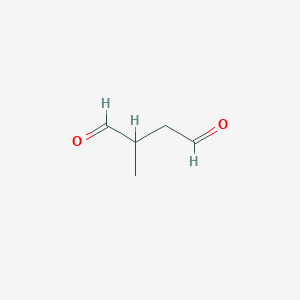

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
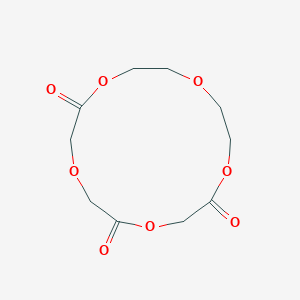
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
